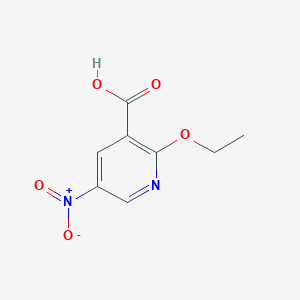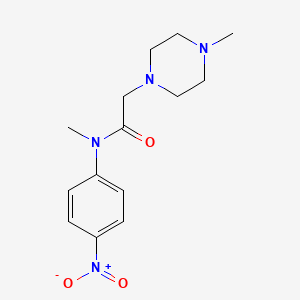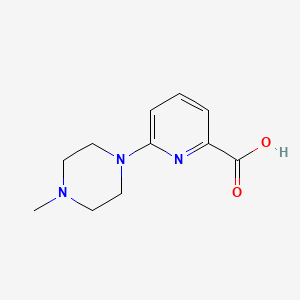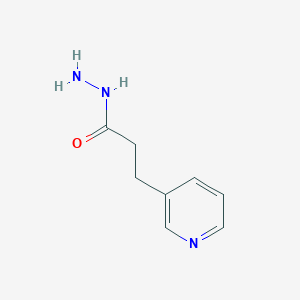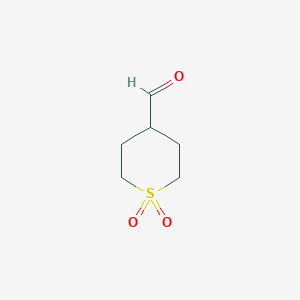
3-(2-Ethoxyethoxy)propanoic acid
Vue d'ensemble
Description
3-(2-Ethoxyethoxy)propanoic acid, also known as 3-EEPA, is an organic acid with a variety of uses in the laboratory and in scientific research. It is a colorless, odorless, and hygroscopic liquid with a low melting point and high boiling point. It is soluble in water and alcohols, and insoluble in ethers and hydrocarbons. 3-EEPA is a versatile compound with many applications in organic synthesis, biochemistry, and other scientific fields.
Applications De Recherche Scientifique
Polymerization Initiator : 3-(2-Ethoxyethoxy)propyl lithium, derived from 1-chloro-3-(2′-ethoxyethoxy)-propane, can be used as an anion polymerization initiator. This compound is synthesized with high yield and is useful in polymer science (Chengjie Feng, 2005).
Polybenzoxazine Formation : Phloretic acid, a phenolic compound, is used to enhance the reactivity of –OH bearing molecules towards benzoxazine ring formation. This approach is beneficial for a wide range of applications, including material science (Acerina Trejo-Machin et al., 2017).
Enzymatic Hydrolysis in Drug Synthesis : A novel biocatalytic approach for the large-scale production of S-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid, an important building block in the synthesis of PPARα and -γ agonists, has been developed. This process involves enantioselective hydrolysis and is highly interdisciplinary, combining biotechnology and chemistry (H. Deussen et al., 2003).
Spectroscopic Analysis in Astronomy : The rotational spectrum of propanoic acid, a related compound, has been studied up to 545 GHz, providing predictions for astronomical use in the millimeter and submillimeter wave ranges. This research has implications for the detection of molecules in the interstellar medium (V. Ilyushin et al., 2021).
Biomass-derived Chemical Production : 3-Hydroxypropanoic acid, a precursor to acrylic acid, can be produced by oxidizing levulinic acid with hydrogen peroxide. This method offers an efficient, chemical-catalytic approach to producing valuable chemicals from biomass-derived resources (Linglin Wu et al., 2015).
Biocatalysis for Amino Acid Derivatives : Commercial lipases have been used as biocatalysts for synthesizing precursors of β-substituted-γ-amino acids. This biocatalytic route is efficient for producing a range of optically active compounds, highlighting its potential in pharmaceutical and chemical industries (H. Mukherjee, C. Martínez, 2011).
Mécanisme D'action
Target of Action
3-(2-Ethoxyethoxy)propanoic acid is a type of ADC linker . ADCs, or Antibody-Drug Conjugates, are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer . The compound is also a PROTAC linker , used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to degrade specific proteins within cells .
Mode of Action
As an ADC linker, this compound connects an antibody to a cytotoxic drug . The antibody binds to specific antigens on the surface of cancer cells, allowing the cytotoxic drug to be delivered directly to the target cells . As a PROTAC linker, it connects a ligand for an E3 ubiquitin ligase with a ligand for the target protein . This allows the target protein to be marked for degradation by the cell’s ubiquitin-proteasome system .
Biochemical Pathways
The biochemical pathways affected by this compound depend on the specific targets of the ADC or PROTAC it is part of .
Pharmacokinetics
As a component of adcs or protacs, its pharmacokinetic properties would be largely determined by the properties of the conjugated antibody or ligands .
Result of Action
The result of the action of this compound is the targeted delivery of cytotoxic drugs to cancer cells (in the case of ADCs) or the targeted degradation of specific proteins within cells (in the case of PROTACs) . This can lead to the death of cancer cells or the modulation of cellular processes, depending on the specific targets .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. These can include the physiological environment (e.g., pH, temperature), the presence of other molecules, and the specific characteristics of the target cells . .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
3-(2-Ethoxyethoxy)propanoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with carboxylesterases, which are enzymes that hydrolyze ester bonds in carboxylic esters. The interaction between this compound and carboxylesterases involves the hydrolysis of the ester bond, leading to the formation of ethoxyethanol and propanoic acid. This interaction is crucial for understanding the metabolic pathways and potential therapeutic applications of this compound .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in lipid metabolism and energy production. Additionally, it can modulate the activity of key signaling pathways such as the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in cellular energy homeostasis . These effects highlight the potential of this compound as a modulator of cellular processes and its relevance in biochemical research.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with specific biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can bind to the active site of carboxylesterases, leading to the inhibition of their enzymatic activity. This inhibition results in the accumulation of ester substrates and a subsequent alteration in metabolic flux . Furthermore, this compound can influence gene expression by acting as a ligand for nuclear receptors, thereby modulating the transcription of target genes involved in metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Prolonged exposure to this compound can lead to cumulative effects on cellular processes, such as alterations in gene expression and metabolic activity. These temporal effects underscore the importance of considering the duration of exposure when studying the biochemical properties of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects on metabolic processes, such as enhancing lipid metabolism and improving energy homeostasis . At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and disruption of normal cellular function. These dosage-dependent effects highlight the need for careful consideration of the appropriate dosage when using this compound in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to lipid metabolism and energy production. This compound interacts with enzymes such as carboxylesterases and acyl-CoA synthetases, which play key roles in the metabolism of fatty acids and other lipids . The interaction with these enzymes can influence metabolic flux and alter the levels of various metabolites, thereby impacting overall metabolic homeostasis. Understanding the metabolic pathways involving this compound is essential for elucidating its biochemical properties and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion or facilitated transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, which can influence its localization and accumulation within specific cellular compartments. The distribution of this compound within tissues is also influenced by factors such as blood flow and tissue-specific expression of transporters.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound can be localized to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . The targeting of this compound to specific subcellular compartments is mediated by targeting signals and post-translational modifications. For example, the presence of specific amino acid sequences or lipid modifications can direct this compound to the mitochondria, where it can influence mitochondrial function and energy production.
Propriétés
IUPAC Name |
3-(2-ethoxyethoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4/c1-2-10-5-6-11-4-3-7(8)9/h2-6H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZHZPDMGMCGLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13630-55-2 | |
| Record name | 3-(2-ethoxyethoxy)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


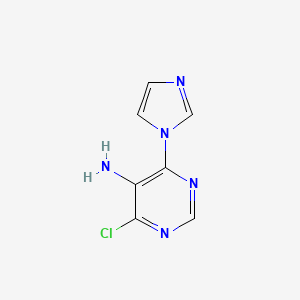
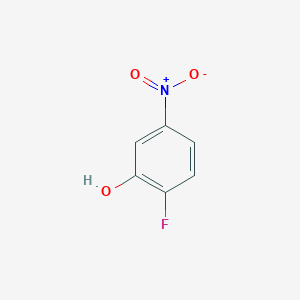
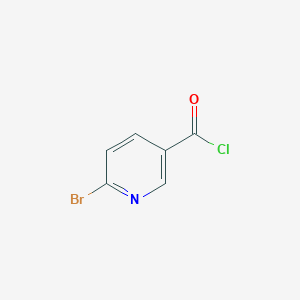
![Spiro[indoline-3,3'-piperidin]-2-one hydrochloride](/img/structure/B1323208.png)
